molecular formula C11H12N2O3 B8461258 1-(2-methoxyethyl)-5-nitro-1H-indole

1-(2-methoxyethyl)-5-nitro-1H-indole

Cat. No.: B8461258
M. Wt: 220.22 g/mol
InChI Key: HCCCBJGDIFYMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-5-nitro-1H-indole is a nitro-substituted indole derivative featuring a 2-methoxyethyl group at the 1-position of the indole core. The nitro group at the 5-position is a strong electron-withdrawing group, influencing electronic distribution and reactivity, which may be critical in pharmacological or materials science applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-nitroindole

InChI

InChI=1S/C11H12N2O3/c1-16-7-6-12-5-4-9-8-10(13(14)15)2-3-11(9)12/h2-5,8H,6-7H2,1H3

InChI Key

HCCCBJGDIFYMHZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(2-methoxyethyl)-5-nitro-1H-indole, highlighting substituent variations and their implications:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications
1-(2-Bromoethyl)-5-nitro-1H-indole 2-Bromoethyl C₉H₈BrN₂O₂ 271.08 g/mol Intermediate for further functionalization; synthesized via alkylation of 5-nitroindole with 1,2-dibromoethane in DMF/KOH .
1-Methyl-5-nitro-1H-indole Methyl C₉H₈N₂O₂ 192.17 g/mol Simpler alkylation product; lower polarity; used as a precursor in heterocyclic chemistry .
1-(Difluoromethyl)-5-nitro-1H-indole Difluoromethyl C₉H₆F₂N₂O₂ 212.16 g/mol Fluorinated analog; increased metabolic stability; potential pharmacological applications .
1-(4-Fluorobenzyl)-5-nitro-1H-indole 4-Fluorobenzyl C₁₅H₁₁FN₂O₂ 282.26 g/mol Aromatic substituent enhances π-π stacking; evaluated for G-quadruplex DNA binding .
This compound (Target) 2-Methoxyethyl C₁₁H₁₂N₂O₃ 236.23 g/mol* Predicted higher solubility due to ether linkage; potential for targeted drug delivery.

*Calculated based on substituent contributions.

Spectroscopic and Analytical Data

  • 1H NMR Trends :
    • Methoxyethyl protons (OCH₂CH₂OCH₃) would resonate as a triplet near δ 3.6–3.7 ppm (CH₂O) and a singlet at δ 3.3–3.4 ppm (OCH₃).
    • Comparatively, 1-(difluoromethyl)-5-nitro-1H-indole shows a singlet for CF₂H at δ 6.83–6.78 ppm , while benzyl-substituted derivatives display aromatic protons at δ 7.0–8.5 ppm .
  • HR-MS : Analogous compounds like 1-(4-fluorobenzyl)-5-nitro-1H-indole show precise mass matches (e.g., [M+H]+ at 283.0982 vs. calculated 283.0978) .

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